molecular formula C20H16N2O6S2 B3966481 5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester CAS No. 380590-46-5

5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester

Cat. No.: B3966481
CAS No.: 380590-46-5
M. Wt: 444.5 g/mol
InChI Key: BNENQJYPRBEIHE-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a pyrrole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of thiazolecarboxylic acid derivatives with furanylcarbonyl and thienyl-substituted pyrrole intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester is unique due to its complex structure, which combines multiple heterocyclic rings.

Properties

IUPAC Name

ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2-thiophen-2-yl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S2/c1-3-27-19(26)17-10(2)21-20(30-17)22-14(12-7-5-9-29-12)13(16(24)18(22)25)15(23)11-6-4-8-28-11/h4-9,14,24H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNENQJYPRBEIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105203
Record name Ethyl 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380590-46-5
Record name Ethyl 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380590-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester
Reactant of Route 2
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester
Reactant of Route 3
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester
Reactant of Route 4
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester
Reactant of Route 5
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester
Reactant of Route 6
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester

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